molecular formula C10H13NO B8759587 Benzamide, 3-(1-methylethyl)- CAS No. 61843-02-5

Benzamide, 3-(1-methylethyl)-

Cat. No.: B8759587
CAS No.: 61843-02-5
M. Wt: 163.22 g/mol
InChI Key: BDAQGUZTTPIATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 3-(1-methylethyl)- is an organic compound belonging to the class of benzamides It features a benzene ring substituted with a propan-2-yl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-(1-methylethyl)- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of benzamides, including Benzamide, 3-(1-methylethyl)-, often employs catalytic processes to enhance yield and efficiency. Ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been reported as an effective method for the synthesis of benzamides . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.

    Materials Science:

Mechanism of Action

The mechanism of action of Benzamide, 3-(1-methylethyl)- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, benzamide derivatives have been shown to inhibit enzymes involved in neurotransmitter pathways, contributing to their antidepressant effects . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 3-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the propan-2-yl group can affect the compound’s lipophilicity and, consequently, its pharmacokinetic properties.

Properties

CAS No.

61843-02-5

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-propan-2-ylbenzamide

InChI

InChI=1S/C10H13NO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H2,11,12)

InChI Key

BDAQGUZTTPIATR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.